methyl 2-(4-methoxyphenoxy)acetate methyl 2-(4-methoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 79704-02-2
VCID: VC2403724
InChI: InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
SMILES: COC1=CC=C(C=C1)OCC(=O)OC
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

methyl 2-(4-methoxyphenoxy)acetate

CAS No.: 79704-02-2

Cat. No.: VC2403724

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(4-methoxyphenoxy)acetate - 79704-02-2

Specification

CAS No. 79704-02-2
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name methyl 2-(4-methoxyphenoxy)acetate
Standard InChI InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3
Standard InChI Key BSXSJYBBILQLAS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)OC
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)OC

Introduction

Basic Chemical Identity and Properties

Methyl 2-(4-methoxyphenoxy)acetate is an aromatic ether with ester functionality, characterized by the following key identifiers and properties:

ParameterValue
CAS Number79704-02-2
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
SMILES CodeO=C(OC)COC1=CC=C(OC)C=C1
MDL NumberMFCD01034560
Purity (Commercial)>95%

The compound features a 4-methoxyphenoxy group connected to a methyl acetate moiety, creating a structure with multiple oxygen-containing functional groups that contribute to its chemical reactivity and potential applications .

Structural Characteristics

Methyl 2-(4-methoxyphenoxy)acetate contains several key structural features that define its chemical behavior:

Functional Groups

The molecule incorporates three primary functional groups:

  • A methoxy group (-OCH₃) attached to the para position of the benzene ring

  • A phenoxy linkage connecting the aromatic ring to the acetate portion

  • A methyl ester group (-COOCH₃)

This combination of functional groups creates a molecule with both electron-donating and electron-withdrawing characteristics, influencing its reactivity patterns and physicochemical properties .

Structural Comparison

While examining methyl 2-(4-methoxyphenoxy)acetate, it's important to distinguish it from similar compounds that appear in chemical databases:

CompoundCAS NumberMolecular FormulaKey Difference
Methyl 2-(4-methoxyphenoxy)acetate79704-02-2C₁₀H₁₂O₄Reference compound
Methyl 2-(4-methoxyphenyl)acetate23786-14-3C₁₀H₁₂O₃Direct C-C bond instead of C-O-C linkage
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate79317-30-9C₁₁H₁₂O₅Additional formyl group

The structural differences between these compounds significantly affect their chemical behavior and applications .

Physical and Chemical Properties

Based on its structure and similar compounds, methyl 2-(4-methoxyphenoxy)acetate exhibits the following physical and chemical properties:

Physical State and Appearance

At room temperature, methyl 2-(4-methoxyphenoxy)acetate typically exists as a solid or viscous liquid, depending on purity and environmental conditions .

Solubility Profile

The compound shows good solubility in common organic solvents including:

  • Alcohols (methanol, ethanol)

  • Chlorinated solvents (dichloromethane, chloroform)

  • Ethers

  • Esters

Its solubility in water is expected to be limited due to its predominantly hydrophobic structure, despite the presence of polar functional groups .

Chemical Reactions and Reactivity

Methyl 2-(4-methoxyphenoxy)acetate can participate in various chemical transformations based on its functional groups:

Ester Reactions

As an ester, the compound can undergo standard ester transformations:

  • Hydrolysis to form 2-(4-methoxyphenoxy)acetic acid under basic or acidic conditions

  • Transesterification with other alcohols

  • Reduction to the corresponding alcohol using appropriate reducing agents

  • Amidation to form amide derivatives

Aromatic Ring Modifications

The aromatic portion of the molecule can participate in:

  • Electrophilic aromatic substitution reactions (primarily at the ortho position to the methoxy group)

  • Oxidation of the methoxy group under specific conditions

  • Potential cleavage of the phenoxy bond under harsh conditions

Analytical Methods for Characterization

Spectroscopic Identification

Identification and characterization of methyl 2-(4-methoxyphenoxy)acetate typically involve:

NMR Spectroscopy

  • ¹H NMR would show characteristic signals for:

    • Aromatic protons (6.7-7.0 ppm)

    • Methoxy protons (3.7-3.8 ppm)

    • Methyl ester protons (3.7-3.8 ppm)

    • Methylene protons (4.5-4.7 ppm)

  • ¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and alkyl carbons

Infrared Spectroscopy

  • Characteristic absorptions for:

    • C=O stretching (around 1730-1750 cm⁻¹)

    • C-O stretching (1000-1300 cm⁻¹)

    • Aromatic C=C stretching (1450-1600 cm⁻¹)

Mass Spectrometry

  • Molecular ion peak at m/z 196

  • Fragmentation pattern showing loss of methoxy groups and ester moiety

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for analyzing methyl 2-(4-methoxyphenoxy)acetate, with detection typically achieved using:

  • UV detection (for HPLC)

  • Flame ionization detection (for GC)

  • Mass spectrometry (for both HPLC and GC)

ParameterRecommendation
Storage TemperatureRefrigerated (2-8°C)
Container TypeTightly sealed, amber glass container
StabilityStable under normal conditions, but should be protected from light, heat, and moisture
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases

Proper storage conditions are essential to maintain the compound's purity and prevent degradation over time .

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